molecular formula C25H32Br2Cl2CrN2O2 B6298004 [2,4-Bis(N-4-bromophenylimino)pentane]-bis(thf)-chromium(II)-dichloride CAS No. 1252666-46-8

[2,4-Bis(N-4-bromophenylimino)pentane]-bis(thf)-chromium(II)-dichloride

Cat. No.: B6298004
CAS No.: 1252666-46-8
M. Wt: 675.2 g/mol
InChI Key: VLSVZTAWQIENOS-UHFFFAOYSA-L
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Description

[2,4-Bis(N-4-bromophenylimino)pentane]-bis(tetrahydrofuran)-chromium(II)-dichloride: This compound is known for its intriguing properties, which make it valuable in various fields such as catalysis, material science, and organometallic chemistry.

Preparation Methods

The synthesis of [2,4-Bis(N-4-bromophenylimino)pentane]-bis(tetrahydrofuran)-chromium(II)-dichloride involves the reaction of chromium(II) chloride with the ligand 2,4-bis(N-4-bromophenylimino)pentane in the presence of tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the chromium(II) center. The ligand is synthesized by the condensation of 4-bromoaniline with 2,4-pentanedione .

Chemical Reactions Analysis

[2,4-Bis(N-4-bromophenylimino)pentane]-bis(tetrahydrofuran)-chromium(II)-dichloride undergoes various types of chemical reactions, including:

    Oxidation: The chromium(II) center can be oxidized to chromium(III) under appropriate conditions.

    Reduction: The compound can participate in reduction reactions, where the chromium(II) center is reduced to chromium(0).

    Substitution: The tetrahydrofuran ligands can be substituted with other ligands, depending on the reaction conditions and the nature of the substituting ligand.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[2,4-Bis(N-4-bromophenylimino)pentane]-bis(tetrahydrofuran)-chromium(II)-dichloride has several scientific research applications, including:

    Catalysis: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Material Science: The compound is studied for its potential use in the development of new materials with unique properties.

    Organometallic Chemistry: It serves as a model compound for studying the behavior of chromium(II) complexes in organometallic chemistry.

Mechanism of Action

The mechanism by which [2,4-Bis(N-4-bromophenylimino)pentane]-bis(tetrahydrofuran)-chromium(II)-dichloride exerts its effects involves the coordination of the chromium(II) center with the ligand. The chromium(II) center can undergo various redox reactions, which are facilitated by the electronic properties of the ligand. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

[2,4-Bis(N-4-bromophenylimino)pentane]-bis(tetrahydrofuran)-chromium(II)-dichloride can be compared with other similar compounds, such as:

    [2,4-Bis(N-2-methylphenylimino)pentane]-bis(tetrahydrofuran)-chromium(II)-dichloride: This compound has a similar structure but with different substituents on the ligand, leading to different chemical properties and applications.

    [2,4-Bis(N-4-chlorophenylimino)pentane]-bis(tetrahydrofuran)-chromium(II)-dichloride:

The uniqueness of [2,4-Bis(N-4-bromophenylimino)pentane]-bis(tetrahydrofuran)-chromium(II)-dichloride lies in its specific ligand structure and the presence of bromine atoms, which influence its chemical behavior and applications.

Properties

IUPAC Name

2-N,4-N-bis(4-bromophenyl)pentane-2,4-diimine;dichlorochromium;oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Br2N2.2C4H8O.2ClH.Cr/c1-12(20-16-7-3-14(18)4-8-16)11-13(2)21-17-9-5-15(19)6-10-17;2*1-2-4-5-3-1;;;/h3-10H,11H2,1-2H3;2*1-4H2;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSVZTAWQIENOS-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)Br)CC(=NC2=CC=C(C=C2)Br)C.C1CCOC1.C1CCOC1.Cl[Cr]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32Br2Cl2CrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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